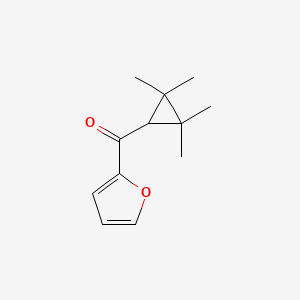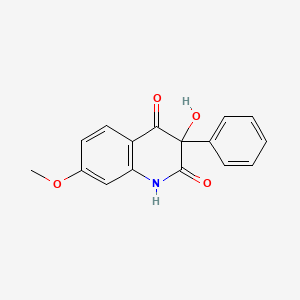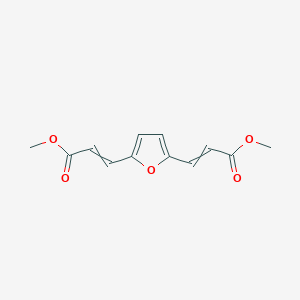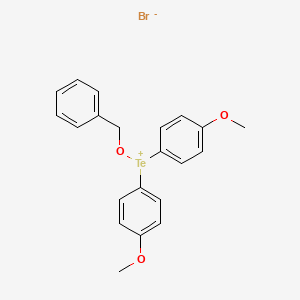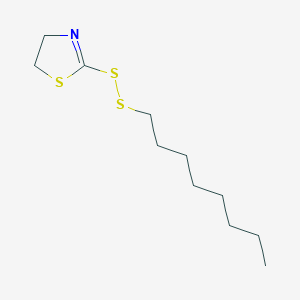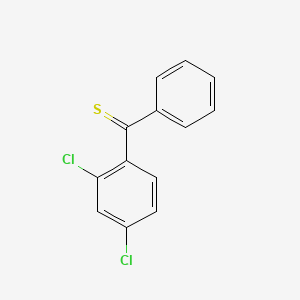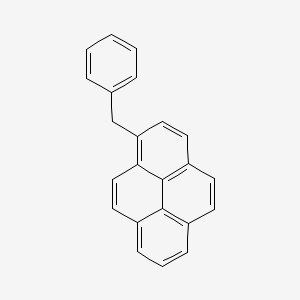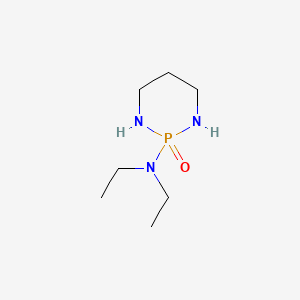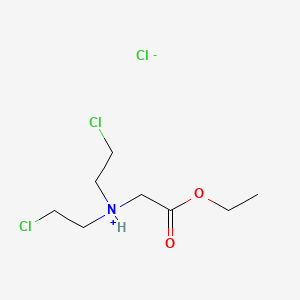
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl is an organosilicon compound that features a unique combination of functional groups, including a chloroethenyl group, a methyl group, and a naphthalen-1-yl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl typically involves the reaction of naphthalene derivatives with chlorosilanes. One common method includes the reaction of 1-naphthylmagnesium bromide with chloromethylsilane in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl undergoes various chemical reactions, including:
Oxidation: The chloroethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl involves its interaction with various molecular targets. The chloroethenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function. The naphthalen-1-yl group may also contribute to the compound’s ability to intercalate into DNA or interact with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethenyl)(methyl)(phenyl)silyl: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
(2-Chloroethenyl)(methyl)(benzyl)silyl: Contains a benzyl group in place of the naphthalen-1-yl group.
(2-Chloroethenyl)(methyl)(pyridyl)silyl: Features a pyridyl group instead of a naphthalen-1-yl group.
Uniqueness
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
93395-53-0 |
|---|---|
Molecular Formula |
C13H12ClSi |
Molecular Weight |
231.77 g/mol |
InChI |
InChI=1S/C13H12ClSi/c1-15(10-9-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
InChI Key |
MAKAYUKSBRWVCB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=CCl)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
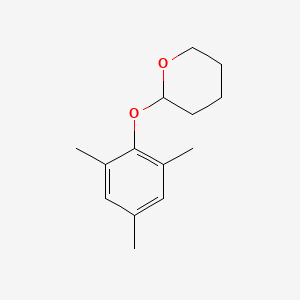
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
